An In-Depth Technical Guide to 6-(3-Methoxyphenoxy)pyridin-3-amine: A Key Intermediate in Kinase Inhibitor Discovery
An In-Depth Technical Guide to 6-(3-Methoxyphenoxy)pyridin-3-amine: A Key Intermediate in Kinase Inhibitor Discovery
CAS Number: 305801-13-2
Abstract
This technical guide provides a comprehensive overview of 6-(3-methoxyphenoxy)pyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the CAS number 305801-13-2, this compound serves as a crucial intermediate in the synthesis of potent kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) implicated in cancer pathogenesis. This document will delve into the synthesis, physicochemical properties, and analytical characterization of this molecule. Furthermore, it will explore its emerging role in the development of targeted cancer therapeutics, with a focus on its mechanism of action as a CDK inhibitor. Detailed experimental protocols for its synthesis and a representative biological assay are provided to enable researchers to effectively utilize this compound in their research and development endeavors.
Introduction
6-(3-Methoxyphenoxy)pyridin-3-amine is a substituted aminopyridine derivative that has garnered attention as a versatile scaffold in the design of kinase inhibitors. Its unique structural features, comprising a pyridinamine core linked to a methoxyphenoxy moiety, allow for specific interactions within the ATP-binding pocket of various kinases. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of selective kinase inhibitors a cornerstone of modern drug discovery. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of 6-(3-methoxyphenoxy)pyridin-3-amine, facilitating its application in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 6-(3-methoxyphenoxy)pyridin-3-amine is essential for its effective handling, formulation, and application in chemical synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 305801-13-2 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.24 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO, Methanol, and other common organic solvents. | |
| SMILES | COc1cccc(c1)Oc2ccc(cn2)N | |
| InChI Key | UTMLYKHXAYVJFU-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of 6-(3-methoxyphenoxy)pyridin-3-amine typically involves a two-step process: a nucleophilic aromatic substitution (SNA_r) reaction to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding amine. The causality behind these experimental choices lies in the robust and well-established nature of these reactions for constructing the desired molecular architecture.
Synthetic Scheme
Caption: Synthetic route to 6-(3-Methoxyphenoxy)pyridin-3-amine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-(3-Methoxyphenoxy)-3-nitropyridine (Ullmann Condensation)
This step involves the formation of the diaryl ether bond via a copper-catalyzed Ullmann condensation. This method is favored for its reliability in coupling aryl halides with phenols.
-
To a stirred solution of 3-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Add 6-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Heat the mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(3-methoxyphenoxy)-3-nitropyridine.
Step 2: Synthesis of 6-(3-Methoxyphenoxy)pyridin-3-amine (Nitro Group Reduction)
The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with iron powder in the presence of ammonium chloride being a common and effective choice due to its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.
-
To a stirred solution of 6-(3-methoxyphenoxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-(3-methoxyphenoxy)pyridin-3-amine can be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
The identity and purity of the synthesized 6-(3-methoxyphenoxy)pyridin-3-amine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as the methoxy and amine protons. The carbon NMR will confirm the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group, C-O-C stretching of the ether linkage, and C=N and C=C stretching of the aromatic rings.
-
Purity Analysis: The purity of the final compound is typically determined by High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery: A Focus on CDK Inhibition
6-(3-Methoxyphenoxy)pyridin-3-amine is a key building block in the synthesis of a class of potent cyclin-dependent kinase (CDK) inhibitors.[1] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their aberrant activity is a common feature of many cancers.[2]
Mechanism of Action: Targeting the Cell Cycle Engine
CDK inhibitors function by blocking the activity of CDKs, thereby inducing cell cycle arrest and preventing the uncontrolled proliferation of cancer cells.[2] The core of this regulatory network is the sequential activation of different CDK/cyclin complexes at specific phases of the cell cycle. For instance, the CDK2/cyclin E complex is crucial for the G1 to S phase transition, a critical checkpoint for DNA replication.[3][4][5] Overexpression or dysregulation of CDK2 and/or cyclin E is frequently observed in various cancers, making this complex an attractive therapeutic target.[4]
Caption: Simplified CDK/Cyclin signaling pathway and the point of intervention for 6-(3-methoxyphenoxy)pyridin-3-amine-based inhibitors.
Biological Activity
Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay
This protocol provides a framework for evaluating the inhibitory activity of compounds derived from 6-(3-methoxyphenoxy)pyridin-3-amine against the CDK2/Cyclin A complex. This assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add the CDK2/Cyclin A enzyme to all wells except the "no enzyme" control.
-
Add the substrate to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the K_m for ATP for CDK2.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the light output using a luciferase-luciferin reaction.[6][7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro CDK2 inhibition assay.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-(3-methoxyphenoxy)pyridin-3-amine. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-(3-Methoxyphenoxy)pyridin-3-amine is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and amenable structure make it an attractive starting point for the generation of compound libraries targeting various kinases. The insights provided in this technical guide regarding its synthesis, properties, and application as a precursor to CDK inhibitors are intended to empower researchers in their quest for novel and effective therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
- WO2020224568A1 - Cdk inhibitors - Google Patents. (n.d.).
-
US Patent No. 8829195 - Regulations.gov. (2021, November 17). Retrieved January 29, 2026, from [Link]
- US3758546A - Methoxy amine derivatives and process for preparing them - Google Patents. (n.d.).
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.).
-
Cyclin E/Cdk2 - Wikipedia. (2023, December 2). Retrieved January 29, 2026, from [Link]
- WO 2024/023703 A1 - patents.google.com. (n.d.).
- US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents. (n.d.).
-
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC. (2022, April 19). Retrieved January 29, 2026, from [Link]
- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).
-
Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases - PubMed. (2019, July 1). Retrieved January 29, 2026, from [Link]
- WO2021226140A1 - Cdk inhibitors - Google Patents. (n.d.).
-
CDK2/CyclinA2 Kinase Enzyme System Datasheet - SignalChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
design and characterization pyrido[2,3-d]pyrimidines substituted chalcone derivatives for antimicrobial activity - ResearchGate. (2024, July 10). Retrieved January 29, 2026, from [Link]
-
Cyclin E, a redundant cyclin in breast cancer - PNAS. (1997, December 23). Retrieved January 29, 2026, from [Link]
-
New dual CDK approach tackles drug-resistant breast cancer - Drug Target Review. (2026, January 26). Retrieved January 29, 2026, from [Link]
Sources
- 1. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]

